Cas no 850903-08-1 (2,4-dimethoxy-N-(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide)

2,4-dimethoxy-N-(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide Chemical and Physical Properties
Names and Identifiers
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- 2,4-dimethoxy-N-(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide
- (E)-2,4-dimethoxy-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide
- AKOS024581133
- 850903-08-1
- F0536-0232
- 2,4-dimethoxy-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
- 2,4-dimethoxy-N-(3,4,6-trimethyl-1,3-benzothiazol-2-ylidene)benzamide
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- Inchi: 1S/C19H20N2O3S/c1-11-8-12(2)17-16(9-11)25-19(21(17)3)20-18(22)14-7-6-13(23-4)10-15(14)24-5/h6-10H,1-5H3/b20-19-
- InChI Key: NVJQHNKMYXIWPD-VXPUYCOJSA-N
- SMILES: S1/C(=N\C(C2C=CC(=CC=2OC)OC)=O)/N(C)C2C(C)=CC(C)=CC1=2
Computed Properties
- Exact Mass: 356.11946368g/mol
- Monoisotopic Mass: 356.11946368g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 25
- Rotatable Bond Count: 3
- Complexity: 527
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.3
- Topological Polar Surface Area: 76.4Ų
2,4-dimethoxy-N-(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0536-0232-75mg |
2,4-dimethoxy-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
850903-08-1 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0536-0232-100mg |
2,4-dimethoxy-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
850903-08-1 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F0536-0232-15mg |
2,4-dimethoxy-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
850903-08-1 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
A2B Chem LLC | BA65486-100mg |
2,4-dimethoxy-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
850903-08-1 | 100mg |
$697.00 | 2024-04-19 | ||
A2B Chem LLC | BA65486-5mg |
2,4-dimethoxy-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
850903-08-1 | 5mg |
$272.00 | 2024-04-19 | ||
A2B Chem LLC | BA65486-50mg |
2,4-dimethoxy-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
850903-08-1 | 50mg |
$504.00 | 2024-04-19 | ||
A2B Chem LLC | BA65486-25mg |
2,4-dimethoxy-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
850903-08-1 | 25mg |
$360.00 | 2024-04-19 | ||
Life Chemicals | F0536-0232-5mg |
2,4-dimethoxy-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
850903-08-1 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0536-0232-5μmol |
2,4-dimethoxy-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
850903-08-1 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0536-0232-20mg |
2,4-dimethoxy-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
850903-08-1 | 90%+ | 20mg |
$99.0 | 2023-05-17 |
2,4-dimethoxy-N-(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide Related Literature
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Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910
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Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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5. Book reviews
Additional information on 2,4-dimethoxy-N-(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide
Comprehensive Analysis of 2,4-dimethoxy-N-(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide (CAS No. 850903-08-1)
The compound 2,4-dimethoxy-N-(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide (CAS No. 850903-08-1) is a structurally complex molecule that has garnered significant interest in the fields of organic chemistry and pharmaceutical research. Its unique benzothiazole core, combined with dimethoxybenzamide and trimethyl substituents, makes it a valuable candidate for studying molecular interactions and potential therapeutic applications. Researchers are particularly intrigued by its electronic properties and bioactivity, which are influenced by the conjugation of its aromatic systems and the presence of electron-donating methoxy groups.
In recent years, the demand for heterocyclic compounds like 2,4-dimethoxy-N-(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide has surged due to their versatility in drug discovery. This compound's structural motifs are frequently explored in the context of kinase inhibition and anti-inflammatory agents, aligning with current trends in precision medicine. Its CAS No. 850903-08-1 is often searched in academic databases, reflecting its relevance in high-throughput screening and medicinal chemistry workflows. Additionally, its photophysical properties have sparked interest in materials science, particularly for organic electronics and sensor development.
The synthesis of 2,4-dimethoxy-N-(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide typically involves multi-step reactions, including condensation and cyclization strategies. Optimizing its yield and purity is a common challenge addressed in recent literature, with a focus on green chemistry principles to reduce environmental impact. This aligns with broader industry shifts toward sustainable synthesis and atom economy. The compound's solubility and stability under physiological conditions are also critical parameters for researchers investigating its bioavailability and drug-likeness.
From a commercial perspective, CAS No. 850903-08-1 is listed in catalogs of specialty chemical suppliers, often accompanied by HPLC and NMR validation data. Its pricing and availability fluctuate based on demand from academic and industrial labs, particularly those focused on fragment-based drug design. The compound's IP potential is another hot topic, as its derivatives may hold promise for patent applications in niche therapeutic areas. Notably, its structure-activity relationship (SAR) studies are frequently cited in grants and research proposals, highlighting its role in target identification.
In analytical chemistry, 2,4-dimethoxy-N-(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide serves as a reference standard for mass spectrometry calibration due to its distinct fragmentation pattern. Its chromatographic behavior is well-documented, aiding in method development for related benzothiazole analogs. Furthermore, computational chemists utilize its 3D molecular docking profiles to predict interactions with biological targets, a technique increasingly integrated with AI-driven drug discovery platforms.
Looking ahead, the compound's applications may expand into agrochemicals and veterinary medicine, driven by its pesticidal and antiparasitic potential. Collaborative studies between academia and industry are expected to accelerate its translation into practical solutions, leveraging advances in high-content screening and cheminformatics. As regulatory frameworks evolve, the compound's safety profile and toxicological data will be crucial for its adoption in broader markets.
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